![molecular formula C12H15NO6S B2697918 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid CAS No. 1009595-24-7](/img/structure/B2697918.png)
2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid” is a chemical compound used for proteomics research . It has a molecular formula of C12H15NO6S .
Synthesis Analysis
The synthesis of related compounds involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . The synthesized compounds are characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Molecular Structure Analysis
The molecular structure of the related compound 2H-1,5-Benzodioxepin, 3,4-dihydro- has been analyzed and is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclization by treatment with a mixture of sodamide and a solvent selected preferably from dimethyl sulfoxide (DMSO), dimethylformamide (DMF), sulfolane, benzene, toluene or xylene .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound 3,4-Dihydro-2H-1,5-benzodioxepin include a molecular weight of 150.18, and it is available in either liquid or solid form .科学的研究の応用
Synthetic Applications :
- The compound is used in the synthesis of biologically active molecules. For instance, a study described a method for preparing 3-(aminothiocarbonylthio)propanoic acids, intermediates in synthesizing biologically active 2-thioxo-l,3thiazan-4-ones, which are structurally related to 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid (M. M. Orlinskii, 1996).
Pharmacological Research :
- Studies have investigated the pharmacological properties of related compounds. For example, the activity of 2-amino-7-phosphonoheptanoic acid, a structurally similar compound, was examined for anxiolytic activity in animal models (D. Stephens et al., 2004).
Organic Chemistry and Compound Synthesis :
- In organic chemistry, the compound is involved in novel synthesis methods. A study described a novel isocyanide-based three-component synthesis of benzimidazo[1,2-a][1,4]diazepinones using a related compound (M. Ghandi, N. Zarezadeh, Abuzar Taheri, 2011).
- Another study explored fluorescence derivatization of amino acids with related compounds, showing its potential in creating fluorescent derivatives for biological assays (V. Frade et al., 2007).
Clinical Research and Drug Development :
- The compound is also significant in the development of new drugs. For instance, a study conducted on a new angiotensin-converting enzyme inhibitor and its active metabolite involved compounds structurally similar to this compound (G. Kaiser et al., 1987).
Chemical Analysis and Characterization :
- There is research focused on the chemical analysis and characterization of compounds with a similar structure. A study described the synthesis and microbial studies of new pyridine derivatives, showcasing the application of related compounds in creating novel chemical entities (N. Patel, S. N. Agravat, 2007).
Safety and Hazards
将来の方向性
The future directions for the research on “2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid” and related compounds could involve further exploration of their antioxidant, antimicrobial, and anti-inflammatory activities . Additionally, molecular docking studies could be conducted to understand the interaction modes and binding affinity of these compounds with the active sites of various enzymes .
特性
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-8(12(14)15)13-20(16,17)9-3-4-10-11(7-9)19-6-2-5-18-10/h3-4,7-8,13H,2,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVUPFJZEUPOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2697835.png)

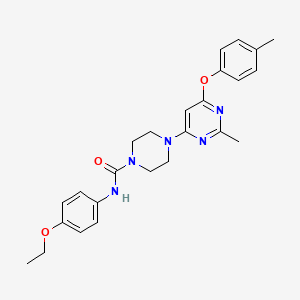
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2697842.png)
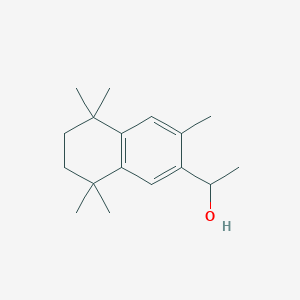
![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2697846.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2697847.png)
![2-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2697848.png)
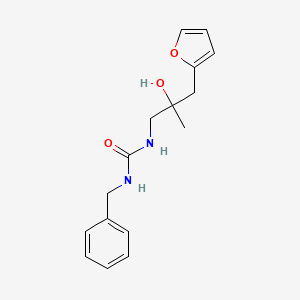
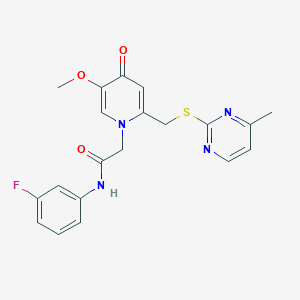
![N-(2,3-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2697851.png)
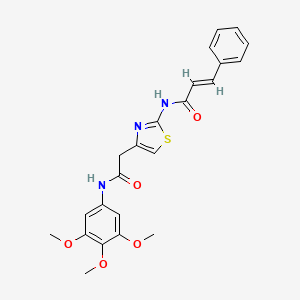

![7-(((2-aminoethyl)thio)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2697858.png)